molecular formula C17H24N2O4 B069599 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester CAS No. 179003-10-2

4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester

Cat. No.: B069599
CAS No.: 179003-10-2
M. Wt: 320.4 g/mol
InChI Key: PYTIXXARJFXCPJ-UHFFFAOYSA-N
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Description

4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Piperidine Derivatives

One of the primary applications of 4-[3-(Methoxycarbonyl)phenyl]-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester is in the synthesis of various chemical compounds. For example, it's used in the synthesis of 4-(2-benzothiazoyl)piperidines, which demonstrate potent antihistaminic activity. This synthesis involves the reaction of intermediates with lithiobenzothiazole, followed by deprotection and N-alkylation processes (Maynard et al., 1993).

Catalytic Applications

In catalysis, this compound plays a role in methoxycarbonylation reactions. Specifically, it contributes to the methoxycarbonylation of phenylethyne, leading to the formation of unusual linear products with high activity and regioselectivity. For instance, terminal aliphatic alkynes can form α,β–unsaturated esters or α,ω-diesters under different reaction conditions (Magro et al., 2010).

Pharmaceutical and Medicinal Applications

While the focus is on scientific research applications and excluding drug use, dosage, and side effects, it's worth noting that this compound's derivatives have potential applications in pharmaceuticals. For instance, certain derivatives exhibit antimicrobial activities against various microorganisms. The synthesis of these derivatives involves reactions of ester ethoxycarbonylhydrazones with primary amines, leading to the formation of compounds that demonstrate good or moderate antimicrobial activities (Bektaş et al., 2007).

Polymer Synthesis

This compound is also instrumental in the synthesis of polyamides containing nucleobases such as uracil and adenine. These polyamides are synthesized through reactions involving addition to dimethyl methylenesuccinate and subsequent hydrolysis. The resulting polyamides have various molecular weights and solubility properties, opening up potential applications in material science (Hattori & Kinoshita, 1979).

Properties

IUPAC Name

tert-butyl 4-(3-methoxycarbonylphenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-10-8-18(9-11-19)14-7-5-6-13(12-14)15(20)22-4/h5-7,12H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTIXXARJFXCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60571786
Record name tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179003-10-2
Record name tert-Butyl 4-[3-(methoxycarbonyl)phenyl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60571786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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